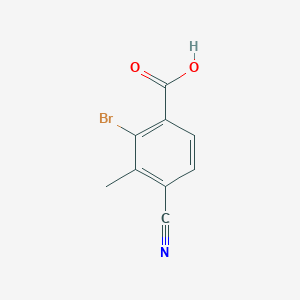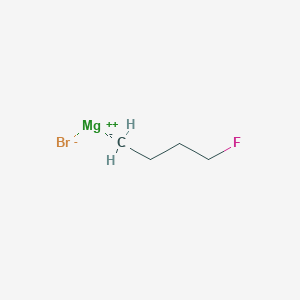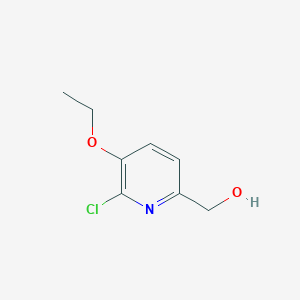
2-Bromo-4-cyano-3-methylbenzoic acid
Vue d'ensemble
Description
2-Bromo-4-cyano-3-methylbenzoic acid is a chemical compound with the molecular formula C9H6BrNO2 . It is used in various chemical reactions and has a molecular weight of 240.053 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-cyano-3-methylbenzoic acid consists of a benzene ring substituted with a bromo group, a cyano group, and a methyl group . The average mass of the molecule is 240.053 Da and the monoisotopic mass is 238.958176 Da .Physical And Chemical Properties Analysis
2-Bromo-4-cyano-3-methylbenzoic acid is a powder with a molecular weight of 240.06 .Applications De Recherche Scientifique
Pharmacological Studies
Research on compounds like methyl paraben and gallic acid highlights the interest in understanding the pharmacokinetics, toxicity, and biological activities of chemical compounds. Methyl paraben, for example, is known for its antimicrobial properties in food and cosmetic products, with extensive studies conducted on its absorption, metabolism, and excretion in humans and animals (Soni et al., 2002). Similarly, gallic acid has been recognized for its anti-inflammatory and antioxidant activities, indicating the potential for 2-Bromo-4-cyano-3-methylbenzoic acid to possess similar biological activities that could be explored for therapeutic applications (Bai et al., 2020).
Environmental and Health Impact Studies
The environmental persistence and health impacts of brominated compounds, particularly in the context of flame retardants and their by-products, have been a subject of research. These studies shed light on the fate, behavior, and toxicological profiles of brominated flame retardants in aquatic environments and their potential health risks (Haman et al., 2015). Research in this area could inform investigations into the environmental stability and degradation pathways of 2-Bromo-4-cyano-3-methylbenzoic acid, contributing to the assessment of its ecological impact.
Synthetic Chemistry Applications
The development of synthetic methodologies and the synthesis of complex molecules are crucial areas of chemical research. Studies on the practical synthesis of compounds like 2-Fluoro-4-bromobiphenyl illustrate the importance of efficient synthetic routes in the production of pharmaceuticals and other chemicals (Qiu et al., 2009). This underscores the potential for developing novel synthetic applications and methodologies utilizing 2-Bromo-4-cyano-3-methylbenzoic acid as an intermediate or reactant in organic synthesis.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Propriétés
IUPAC Name |
2-bromo-4-cyano-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHHRWNTRULXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-bromophenyl)ethyl]oxan-4-amine](/img/structure/B1413225.png)


![(3Z)-3-[(2-Iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B1413230.png)
![3-(Dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1413231.png)
![2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1413233.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B1413236.png)

![Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1413242.png)
![[(1R,2R,3R,4S)-4-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-2-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B1413243.png)

